Scientific Field: Medicinal chemistry and pharmaceutical research.
Methods: The compound is incorporated into synthetic pathways to create novel drug candidates.
Results: These efforts contribute to the development of potential therapeutic agents.
2-Chloro-4-fluoro-5-sulfamoylbenzoic acid is an aromatic organic molecule with the chemical formula C7H5ClFNO4S. It is classified as a benzoic acid derivative with a chlorine atom at position 2, a fluorine atom at position 4, and a sulfamoyl group (SO2NH2) at position 5 of the benzene ring [].
The key feature of 2-chloro-4-fluoro-5-sulfamoylbenzoic acid is its structure. It consists of a benzene ring with a carboxylic acid group (COOH) attached at position 1. Chlorine and fluorine atoms are positioned at positions 2 and 4, respectively. Significantly, the molecule also has a sulfamoyl group attached at position 5. The sulfamoyl group is known for its ability to form hydrogen bonds and interact with biomolecules.
Irritant